Spirost-5-en-1,3-diol
Description
Structure
2D Structure
Properties
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQIQBOGXYYATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861973 | |
| Record name | Spirost-5-en-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Advanced Isolation Methodologies
Phytogeographical Distribution and Botanical Sources of Spirost-5-en-1,3-diol and its Glycosides
This compound and its corresponding glycosides are not ubiquitous in the plant kingdom but are characteristically found within specific genera, often with distinct geographical distributions.
The aglycone this compound has been identified in several plant families, most notably Liliaceae and Dioscoreaceae. ontosight.ai Research has pinpointed its presence in various forms within the following genera:
Convallaria : The European species Convallaria majalis (Lily of the Valley) is a well-documented source. From its roots and rhizomes, researchers have isolated 5β-spirost-25(27)-en-1β,3β-diol, a variant of the target compound also known as convallamarogenin. nih.govresearchgate.net
Paris : This genus, with maximum species diversity reported in the Yunnnan-Guizhou Plateau in Southwest China, is another significant source. rgu.ac.in For instance, the aglycone (20S,22R,25R)-spirost-5-en-1β,3β-diol has been identified from the rhizomes of Paris mairei. mdpi.com The genus has a native range from Eurasia to Eastern China, the Himalayas, and North Myanmar. rgu.ac.in
Ruscus : The compound (25S)-spirost-5-ene-1β,3β-diol, known as (25S)-ruscogenin, is a characteristic aglycone found in this genus. Its name is derived directly from the genus, highlighting the historical and chemical link. It has also been identified as the aglycone in saponins (B1172615) from other related genera, such as Dracaena. researchgate.net
Solanum : This large and complex genus is distributed across the subtropical and tropical regions of Asia, Africa, the Americas, and Australia. nih.gov While direct isolation of a 1,3-diol is less commonly reported than other hydroxylated variants, species like Solanum incanum are known sources of various spirostanol (B12661974) saponins, making the genus relevant in the broader search for these compounds. nih.govnih.gov
Dioscorea : Commonly known as yams, species of this genus are rich sources of steroidal saponins. ontosight.ai While diosgenin (B1670711) ((25R)-spirost-5-en-3β-ol) is the most famous sapogenin from Dioscorea, the genus's chemical diversity includes a wide array of spirostanols. nih.govresearchgate.net Isolation techniques developed for diosgenin and its glycosides are directly applicable to other related compounds within the family. nih.gov
Table 1: Botanical Sources of this compound and Related Aglycones
| Genus | Species | Aglycone Identified | Plant Part | Citation |
|---|---|---|---|---|
| Convallaria | Convallaria majalis | 5β-spirost-25(27)-en-1β,3β-diol (Convallamarogenin) | Roots and Rhizomes | nih.govresearchgate.net |
| Paris | Paris mairei | (20S,22R,25R)-spirost-5-en-1β,3β-diol | Rhizomes | mdpi.com |
| Ruscus / Dracaena | Dracaena surculosa | (25S)-spirost-5-ene-1β,3β-diol ((25S)-Ruscogenin) | Whole Plant | researchgate.net |
In nature, this compound primarily serves as the aglycone (the non-sugar component) for a class of compounds called steroidal saponins. researchgate.netacs.org Saponins are glycosides, meaning the aglycone is attached to one or more sugar chains. fbise.edu.pk
Glycosidic Forms (Saponins) : The vast majority of the compound in plants exists in its glycosidic form. For example, in Paris mairei, the (20S,22R,25R)-spirost-5-en-1β,3β-diol aglycone is found as Pamaiosides A and B, which are complex glycosides. mdpi.com These sugar moieties are crucial as they significantly influence the solubility and biological properties of the molecule. fbise.edu.pk Spirostanol saponins are typically monodesmosidic, meaning the sugar chains are attached at only one position on the aglycone, commonly at the C-3 hydroxyl group. researchgate.net
Free Sapogenin (Aglycone) : The free aglycone, this compound, can also be found in plants, although generally in much lower quantities than its glycosides. nih.gov Its presence can be natural or the result of enzymatic hydrolysis of the saponins during plant senescence or extraction. Research on Convallaria majalis has successfully isolated both the free sapogenins (convallamarogenin and its dihydro-derivative) and their corresponding saponins directly from the plant material, confirming the co-occurrence of both forms. nih.govresearchgate.net
Table 2: Examples of this compound Glycosides and their Aglycone
| Glycoside Name | Aglycone | Botanical Source | Citation |
|---|---|---|---|
| Pamaioside A | (20S,22R,25R)-spirost-5-en-1β,3β-diol | Paris mairei | mdpi.com |
| Pamaioside B | (20S,22R,25R)-spirost-5-en-1β,3β-diol | Paris mairei | mdpi.com |
State-of-the-Art Extraction and Purification Techniques
The isolation of this compound, whether as a free sapogenin or within its glycosides, requires a multi-step process involving sophisticated extraction and chromatographic methods. The challenge lies in separating these structurally similar and complex molecules from a crude plant extract. acs.org
The initial step involves extracting the compounds from the dried and powdered plant material.
Primary Extraction : Methanol (B129727) or ethanol, often in aqueous solutions, are common solvents. For instance, dried leaves of Dracaena fragrans were extracted using an ultrasound-assisted method with a methanol-water solvent system. bohrium.com Similarly, saponins from Dioscorea tubers were extracted with methanol. nih.gov
Solvent Partitioning and Fractionation : The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical sequence might involve partitioning between water and solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and finally n-butanol. The saponin-rich fraction is often concentrated in the n-butanol phase. Further fractionation can be achieved using column chromatography with adsorbent resins like Amberlite XAD-2, eluting with a gradient of methanol in water to separate furostanol and spirostanol glycoside fractions. nih.gov
Following initial extraction and fractionation, a combination of chromatographic techniques is essential to purify individual compounds.
Column Chromatography : This is a fundamental step for purification. Techniques include Vacuum Liquid Chromatography (VLC) and Medium-Pressure Liquid Chromatography (MPLC) over normal phase (Silica gel NP-60) or reversed-phase (RP-18) silica (B1680970) gel. bohrium.com
High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is the definitive technique for isolating highly pure compounds. Reversed-phase columns (e.g., C18) are frequently used. nih.gov The separation is optimized by carefully selecting the mobile phase, typically a mixture of methanol or acetonitrile (B52724) and water. nih.govshodex.com For highly polar compounds like diols, Hydrophilic Interaction Chromatography (HILIC) using a Diol column can provide excellent separation and improved peak shape compared to bare silica columns. hawach.comglsciencesinc.com The selectivity of the separation can be finely tuned by adjusting parameters like solvent strength and column temperature. inacom.nl
Table 3: Chromatographic Techniques for the Isolation of this compound and its Saponins
| Technique | Stationary Phase | Purpose | Citation |
|---|---|---|---|
| Column Chromatography | Amberlite XAD-2 | Initial fractionation of crude extract | nih.gov |
| Vacuum Liquid Chromatography (VLC) | Reversed-Phase (RP-18) | Fractionation of extract | bohrium.com |
| Medium-Pressure Liquid Chromatography (MPLC) | Normal Phase (Silica gel NP-60) | Purification of fractions | bohrium.com |
| Preparative HPLC | Reversed-Phase (C18) | Final isolation of individual saponins | nih.gov |
Structural Elucidation and Stereochemical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of Spirost-5-en-1,3-diol. Through a suite of 1D and 2D NMR experiments, each atom in the molecule can be precisely assigned, and their spatial relationships can be determined.
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for structural analysis. The ¹H NMR spectrum reveals the chemical environment of all protons, their multiplicities (singlet, doublet, triplet, etc.), and their coupling constants, which give information about adjacent protons. The ¹³C NMR spectrum shows signals for each unique carbon atom, with their chemical shifts indicating the type of carbon (e.g., sp³, sp², carbonyl, or attached to a heteroatom).
For the aglycone (1,3,22R,25S)-spirost-5-ene-1,3-diol, characteristic signals are observed. nih.gov The ¹³C NMR spectrum typically shows 27 carbon signals, including those for the spiroketal carbon (C-22) around δC 110.0 and the olefinic carbons of the C-5 double bond (C-5 and C-6) at approximately δC 139.3 and δC 125.4, respectively. nih.govresearchgate.net The carbons bearing the hydroxyl groups at C-1 and C-3 resonate at δC 75.1 and δC 67.9, respectively. nih.gov
The table below presents a selection of ¹H and ¹³C NMR spectroscopic data for the aglycone moiety of a (1,3,22R,25S)-spirost-5-ene-1,3-diol derivative, as reported in the literature. nih.gov
Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of this compound and establishing its stereochemistry.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly to the carbons they are attached to, allowing for the straightforward assignment of protonated carbons. nih.gov
COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other, typically over two or three bonds. It is used to trace out the proton-proton connectivity networks within the individual rings of the steroid nucleus. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons over two to four bonds. This is crucial for connecting the different spin systems identified by COSY and for assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons. For example, correlations from the methyl protons (H₃-18 and H₃-19) to surrounding carbons help to piece together the steroidal core. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. They are paramount for determining the relative stereochemistry of the molecule. For instance, NOESY correlations can establish the orientation of substituents (like the hydroxyl groups at C-1 and C-3) as either axial or equatorial and confirm the fusion of the ring systems. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns
Mass spectrometry is a key technique for determining the molecular weight and elemental formula of this compound.
HRESIMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. nih.gov For this compound, the molecular formula is C₂₇H₄₂O₄, corresponding to a molecular weight of 430.63 g/mol . nih.gov HRESIMS analysis would show a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ with a mass-to-charge ratio (m/z) that matches the calculated exact mass for C₂₇H₄₃O₄⁺ or C₂₇H₄₂O₄Na⁺, respectively. nih.govresearchgate.netd-nb.info The fragmentation pattern observed in the MS/MS spectrum, often showing sequential loss of water molecules from the diol structure, can further corroborate the proposed structure.
X-ray Diffraction Analysis for Crystalline Structures and Absolute Stereochemistry
Single-crystal X-ray diffraction is the most powerful method for the direct and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. When a suitable single crystal of a compound can be grown, X-ray analysis provides precise coordinates of every atom, defining bond lengths, bond angles, and torsional angles. This technique was used to confirm the structures of closely related spirostanes, such as diosgenin (B1670711) acetate (B1210297). researchgate.net For a derivative like (25R)-spirost-5-en-3β-ol acetate, analysis revealed a monoclinic crystal system with a P2₁ space group. researchgate.net Such an analysis for this compound would definitively confirm the configuration of all chiral centers, including those at C-1, C-3, and C-25, and provide an exact model of its conformation in the solid state.
Stereochemical Delineation at Key Chirality Centers (e.g., C-25, C-1, C-3)
The biological activity of steroidal saponins (B1172615) is often highly dependent on their stereochemistry. Several methods are used to determine the configuration at key chiral centers of this compound.
Stereochemistry at C-25: The configuration at the C-25 spirostan (B1235563) center (R or S) profoundly influences the conformation of the F-ring. This difference is readily detectable by ¹H NMR. A widely used method relies on the chemical shift difference (Δδ) between the two geminal protons of the C-26 methylene (B1212753) group. researchgate.netsci-hub.se
For (25R)-isomers (e.g., Ruscogenin), the chemical shift difference between the equatorial and axial H-26 protons is small (Δδ < 0.20 ppm). researchgate.net
For (25S)-isomers , this difference is significantly larger (Δδ > 0.35 ppm). researchgate.net
Infrared spectroscopy can also distinguish between the isomers, as the relative intensities of the absorption bands around 920 and 900 cm⁻¹ are predictive of the C-25 configuration (900 > 920 cm⁻¹ in 25R; 920 > 900 cm⁻¹ in 25S). researchgate.net
Stereochemistry at C-1 and C-3: The relative stereochemistry of the hydroxyl groups on the A-ring is typically elucidated using ¹H NMR coupling constants and NOESY data. For the 1β,3β-diol isomer, the protons at H-1 and H-3 are in an axial orientation (α-axial). An axial proton typically exhibits large coupling constants to adjacent axial protons. For instance, H-1 in the (1β,3β) isomer shows a characteristic splitting pattern, such as a doublet of doublets with coupling constants around 11.6 and 3.9 Hz, confirming its axial position. nih.gov A key NOESY correlation between H-1 and H-3 indicates that they are on the same face of the molecule (1,3-diaxial relationship), which confirms the β-orientation (equatorial) for both hydroxyl groups. nih.gov
Compound Names Mentioned
Chemical Synthesis and Rational Derivatization of Spirost 5 En 1,3 Diol Analogs
Semisynthetic Routes from Precursor Steroids (e.g., Diosgenin)
The most prominent precursor for the semisynthesis of spirostane analogs, including (1β,3β,25R)-Spirost-5-en-1,3-diol (Ruscogenin), is diosgenin (B1670711) ((3β,25R)-spirost-5-en-3-ol). lookchem.commdpi.com Diosgenin is readily available from the hydrolysis of saponins (B1172615) extracted from the tubers of wild yam species (Dioscorea) mdpi.com. The primary challenge in converting diosgenin to ruscogenin (B1680278) is the regio- and stereoselective introduction of a hydroxyl group at the C-1β position, in addition to the existing 3β-hydroxyl group.
While a complete, high-yield, one-pot synthesis is not commonly documented, the transformation is typically approached through a multi-step sequence. A plausible retrosynthetic analysis suggests that the 1,3-diol functionality can be installed via the opening of a C1-C2 epoxide intermediate. wpi.edu
A general synthetic strategy involves the following key transformations:
Protection of the 3-hydroxyl group: The C-3 hydroxyl group of diosgenin is first protected, for example, as an acetate (B1210297) ester, to prevent its interference in subsequent reactions.
Introduction of unsaturation: A double bond is created between C-1 and C-2. This can be achieved through various methods, such as allylic bromination followed by dehydrobromination.
Stereoselective epoxidation: The resulting Δ¹-steroid is then subjected to stereoselective epoxidation. The formation of the desired β-epoxide is crucial for establishing the correct stereochemistry at the C-1 position.
Epoxide ring-opening and deprotection: The final step involves the reductive opening of the epoxide, often using a hydride reagent like lithium aluminium hydride (LAH), which attacks the C-2 position to yield the 1β-hydroxyl group. Subsequent deprotection of the C-3 hydroxyl group furnishes the target 1,3-diol.
This approach allows for the construction of the specific A-ring diol structure characteristic of ruscogenin from a readily accessible natural starting material. researchgate.net
Development of Multicomponent Reactions for Novel Spirostene Conjugates
Multicomponent reactions (MCRs) have emerged as powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules from simple starting materials in a single synthetic operation. This approach has been successfully applied to the diosgenin scaffold to create novel spirostene conjugates.
One notable example is the synthesis of steroidal 1,3,5-trisubstituted pyrazoles through a consecutive one-pot reaction. wpi.eduresearchgate.net This reaction involves the initial treatment of diosgenin with oxalyl chloride, followed by a Stephens-Castro reaction with terminal arylacetylenes. The resulting arylalkyne-1,2-dione intermediate undergoes a final heterocyclization step with hydrazines to yield the desired spirostene-pyrazole conjugates. wpi.eduresearchgate.net
The efficiency of this MCR allows for the creation of a diverse range of derivatives by simply varying the acetylene (B1199291) and hydrazine (B178648) building blocks. Molecular docking studies have shown that the resulting pyrazole (B372694) substituents can enhance non-covalent bonding interactions with protein targets, leading to higher biological affinity compared to the original spirostene core. researchgate.net
Table 1: Multicomponent Reaction for Spirostene-Pyrazole Conjugates
| Starting Material | Reagents | Key Reaction Steps | Product Type | Reported Yields |
|---|
Regio- and Stereoselective Synthetic Strategies for the 1,3-Diol Moiety
The 1,3-diol unit is a common structural motif in many biologically active natural products, and its stereoselective synthesis is a significant challenge in organic chemistry. researchgate.netrsc.org For steroidal scaffolds like spirostanes, the precise control of the hydroxyl group positions and their stereochemistry is critical for biological function.
Several strategies can be employed to construct the 1,3-diol moiety with high regio- and stereoselectivity:
Chemical Synthesis via Epoxides: As mentioned in section 4.1, a robust method involves the creation of an epoxide at a strategic position, followed by nucleophilic ring-opening. For the synthesis of a 1β,3β-diol on the steroid A-ring, this involves creating a Δ¹ double bond, followed by β-face epoxidation and subsequent reduction. wpi.edu The stereochemical outcome of the epoxidation can be directed by existing functional groups on the steroid, while the regioselectivity of the ring-opening is governed by steric and electronic factors. mdpi.com
Substrate-Induced Diastereoselective Reduction: An alternative approach involves the stereoselective reduction of a β-hydroxyketone. researchgate.net For instance, if a 1-keto-3-hydroxy steroid intermediate can be synthesized, its reduction can lead to the desired 1,3-diol. The stereochemical outcome of the reduction is often influenced by the existing stereocenter at C-3, a phenomenon known as substrate-induced diastereoselectivity.
Biocatalysis: The use of enzymes, particularly cytochrome P450 monooxygenases (P450s), offers a highly selective method for C-H hydroxylation. researchgate.netcolab.ws These enzymes can catalyze the hydroxylation of non-activated carbon atoms in steroids with remarkable regio- and stereoselectivity. researchgate.net Engineered P450 enzymes have been developed that can selectively introduce hydroxyl groups at specific positions on the steroid nucleus, including the 1β position, providing a direct route to hydroxylated derivatives that are difficult to obtain through traditional chemical methods. acs.org This biocatalytic approach is an efficient and environmentally friendly alternative to complex, multi-step chemical syntheses. rsc.org
Targeted Functionalization and Derivatization for Bioactivity Enhancement
Rational derivatization of the spirostane skeleton is a key strategy for discovering new compounds with enhanced potency and novel biological activities. Structure-activity relationship (SAR) studies guide the modification of the core structure to optimize interactions with biological targets.
Functionalization of the Hydroxyl Groups: The hydroxyl groups on the spirostane core are common targets for derivatization. For example, diosgenin has been converted into a series of carbamate (B1207046) and amino acid derivatives at the C-3 position. google.com These modifications can alter the compound's solubility, cell permeability, and binding affinity, leading to improved anti-inflammatory and anti-cancer activities. google.com
Conjugation to Bioactive Moieties: As described in section 4.2, conjugating the spirostane core to other pharmacologically active heterocycles, such as pyrazoles, can create hybrid molecules with enhanced properties. These conjugates have shown improved anti-inflammatory activity, sometimes comparable to commercial drugs like diclofenac (B195802) sodium. wpi.edu
Microbial Transformation: Fermentation of spirostanes like ruscogenin and diosgenin with various microorganisms (e.g., Cunninghamella spp.) is an effective method for producing novel hydroxylated or glycosylated derivatives. wpi.edu Microbial transformations can achieve highly specific oxidations at positions that are challenging to access with chemical reagents, yielding new metabolites with potentially enhanced or different biological activities. rsc.org
Modification of the Spiroketal Side Chain: The spiroketal side chain (rings E and F) also presents opportunities for modification. For instance, structure-activity relationship studies on Yucca saponins have shown that the stereochemistry at C-25 (R vs. S epimers) can significantly impact antifungal activity. google.com Furthermore, regioselective opening of the E-ring can lead to novel dihydropyran derivatives with different biological profiles. researchgate.net
Table 2: Examples of Spirostane Derivatization for Bioactivity Enhancement
| Parent Compound | Modification Strategy | Derivative Type | Reported Bioactivity Enhancement | Reference(s) |
|---|---|---|---|---|
| Diosgenin | Multicomponent Reaction | Pyrazole Conjugates | Increased anti-inflammatory activity | wpi.eduresearchgate.net |
| Diosgenin | Esterification | Carbamate Derivatives | Potential anti-inflammatory and anti-Alzheimer's activity | google.com |
| Diosgenin | Esterification | Amino Acid Conjugates | Potential anti-cancer and immunomodulatory agents | google.com |
| Ruscogenin | Microbial Transformation | Glycosylated Derivatives | Creation of novel saponins with altered properties | nih.gov |
Biosynthesis and Biotransformation Pathways of Spirost 5 En 1,3 Diol
Enzymatic Pathways Involved in Endogenous Synthesis within Plant Systems
The endogenous synthesis of spirostanol (B12661974) glycosides, the parent compounds of aglycones like Spirost-5-en-1,3-diol, is a complex process originating from the isoprenoid pathway. Steroidal saponins (B1172615) in plants are generally synthesized via the mevalonate (B85504) (MVA) pathway, leading to the formation of the 30-carbon precursor, 2,3-oxidosqualene (B107256).
From this point, the pathway diverges. In most plants, 2,3-oxidosqualene is cyclized to cycloartenol, which then undergoes a series of modifications—including demethylations, isomerizations, and hydroxylations—to form cholesterol. Cholesterol serves as a crucial branch-point intermediate for the biosynthesis of various steroidal compounds, including spirostanols. The formation of the spirostane skeleton from cholesterol involves multiple oxidative reactions, including hydroxylations at C-16, C-22, and C-26, followed by the cyclization of the side chain to form the characteristic F-ring of the spiroketal structure.
The specific synthesis of this compound would require enzymatic hydroxylations at the C-1 and C-3 positions of the spirostene backbone. While the complete enzymatic sequence leading directly to this compound is not extensively detailed in the literature, related pathways have been identified. For instance, studies on Paris polyphylla have shown a significant upregulation of pathways leading to similar compounds, such as spirost-5-en-3,12-diol. frontiersin.org Likewise, various diol derivatives, including (25R)-spirost-5-ene-2α,3β-diol, have been isolated from plants in the Allium genus, indicating that plant enzyme systems possess the capability to introduce hydroxyl groups at various positions on the spirostane A-ring. semanticscholar.org These findings suggest the existence of specific cytochrome P450 monooxygenases and other hydroxylases that catalyze the regio- and stereospecific introduction of hydroxyl groups onto the steroidal nucleus to produce compounds like this compound.
Microbial Transformation and Biocatalysis of Spirostene Precursors (e.g., Diosgenin)
Microbial biotransformation is a powerful tool for the structural modification of steroids, offering mild reaction conditions and high regio- and stereoselectivity that are often difficult to achieve through chemical synthesis. nih.govresearchgate.net Diosgenin (B1670711) ((25R)-spirost-5-en-3β-ol), a widely available spirostene precursor extracted from plants like Dioscorea species, is a common starting material for these transformations. wikipedia.orguj.edu.pl The biotransformation of diosgenin can lead to a wide array of hydroxylated derivatives, providing insight into the potential pathways for forming diols and polyhydroxylated spirostanes.
Several fungal strains have been shown to effectively hydroxylate the diosgenin skeleton. For example, the white-rot fungus Coriolus versicolor transforms diosgenin into several hydroxylated products. nih.govacs.org While this particular fungus is noted for producing 7β-diol and various triol and tetraol derivatives, the principle of microbial hydroxylation is clearly established. nih.govacs.orgnih.gov
Similarly, incubation of diosgenin with Cunninghamella echinulata has yielded a range of metabolites, including various diols and triols resulting from hydroxylations at positions C-7β, C-11α, and C-12β. researchgate.net These studies demonstrate the versatility of microbial enzymes, particularly cytochrome P450 monooxygenases, in functionalizing the spirostane core. The formation of this compound via this method would depend on identifying a microorganism with the specific enzymatic machinery to hydroxylate the C-1 position of a suitable spirostene precursor.
The table below summarizes findings from biotransformation studies on diosgenin, showcasing the variety of hydroxylated products that can be generated through microbial biocatalysis.
| Precursor | Microorganism | Major Transformation Products | Reference |
| Diosgenin | Coriolus versicolor | (25R)-spirost-5-en-3β,7β-diol, (25R)-spirost-5-en-3β,7β,21-triol, (25R)-spirost-5-en-3β,7β,12β-triol | nih.gov, acs.org |
| Diosgenin | Cunninghamella echinulata | (25R)-spirost-5-ene-3β,7β-diol, (25R)-spirost-5-ene-3β,7β,11α-triol, (25R)-spirost-5-ene-3β,7β,12β-triol | researchgate.net |
| Diosgenin | Cunninghamella blakesleana | (25R)-spirost-5-en-3β,7α,12β-triol, (25R)-spirost-5-en-3β,7α,12β,18-tetraol | researchgate.net |
| Diosgenin | Fusarium sp. | Increased total saponin (B1150181) content through fermentation | nih.gov |
Identification of Metabolic Intermediates and Related Spirostane/Furostane Derivatives
The study of biosynthetic and biotransformation pathways inherently involves the identification of metabolic intermediates and related structural analogs. In the context of spirostanols, these often include other spirostane derivatives as well as structurally related furostane compounds. frontiersin.org
During the microbial transformation of diosgenin, a variety of hydroxylated spirostane derivatives have been isolated and characterized. These compounds represent metabolic intermediates in the stepwise oxidation of the parent molecule. The identification of these structures is crucial for mapping the metabolic grid and understanding the capabilities of the enzymatic systems involved. nih.gov
The following table lists some of the identified metabolic products and naturally occurring analogs related to the spirostane skeleton.
| Compound Name | Compound Type | Source/Organism | Reference |
| (25R)-Spirost-5-en-3β,7β-diol | Spirostane Diol | Biotransformation of diosgenin by Coriolus versicolor | nih.gov, acs.org |
| (25R)-Spirost-5-en-3β,7β,12β-triol | Spirostane Triol | Biotransformation of diosgenin by Coriolus versicolor | nih.gov, nih.gov |
| (25R)-Spirost-5-en-3β,7α,15α,21-tetraol | Spirostane Tetraol | Biotransformation of diosgenin by Coriolus versicolor | nih.gov, nih.gov |
| (25R)-Spirost-5-en-3,12-diol | Spirostane Diol | Paris polyphylla | frontiersin.org |
| (25R)-Spirost-5-ene-2α,3β-diol | Spirostane Diol | Allium karataviense | semanticscholar.org |
| Protodioscin | Furostanol Glycoside | Bioconversion of diosgenin by Yarrowia lipolytica | researchgate.net |
These findings highlight the rich chemical diversity that can be generated from a single spirostane precursor through biological processes. The isolation of these varied diols, triols, and tetraols from both plant and microbial systems underscores the enzymatic potential available for producing a wide range of functionalized spirostanols, including this compound.
In Vitro Biological Activity Investigations and Molecular Mechanistic Studies
Anti-inflammatory Actions: Cellular and Molecular Insights
Spirost-5-en-1,3-diol has demonstrated notable anti-inflammatory properties in various in vitro models. These effects are attributed to its ability to modulate key cellular processes and signaling pathways involved in the inflammatory response.
Inhibition of Superoxide (B77818) Anion Generation and Elastase Release
Currently, there is a lack of specific scientific literature detailing the direct inhibitory effects of this compound on superoxide anion generation and elastase release in activated neutrophils. While the broader anti-inflammatory activities of this compound are acknowledged, dedicated studies on these particular mechanisms of neutrophil inhibition are not available in the reviewed scientific literature.
Modulation of Pro-inflammatory Signaling Pathways (e.g., NF-κB, PI3K-Akt)
The anti-inflammatory effects of this compound are significantly linked to its ability to interfere with pro-inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) pathway. Research has shown that Ruscogenin (B1680278), a synonym for this compound, can suppress the activation of NF-κB. nih.govresearchgate.netnih.govnih.govresearchgate.net This inhibition is achieved, in part, by decreasing the translocation of the NF-κB p65 subunit into the nucleus. researchgate.net By inhibiting the NF-κB pathway, this compound effectively downregulates the expression of various pro-inflammatory genes, including those for cytokines and adhesion molecules. researchgate.net
Furthermore, evidence suggests that this compound may also exert its anti-inflammatory and anticancer effects through the modulation of the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. Studies have indicated that Ruscogenin can suppress the activation of Akt, a key component of this pathway, in the context of mouse neutrophil activation and hepatocellular carcinoma metastasis. researchgate.netnih.gov The PI3K/Akt pathway is crucial in regulating cellular processes such as cell survival, proliferation, and inflammation. nih.govaging-us.comresearchgate.net By down-regulating the phosphorylation of Akt, this compound may contribute to the suppression of inflammatory responses and the inhibition of cancer cell progression. nih.gov
Cytotoxic and Antineoplastic Effects in Cellular Models
Beyond its anti-inflammatory properties, this compound has been the subject of investigation for its potential as a cytotoxic and antineoplastic agent. In vitro studies have explored its efficacy against a variety of human cancer cell lines.
Antiproliferative Activity against Various Human Cancer Cell Lines
The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. However, comprehensive data, including specific IC50 values, for many of the targeted cell lines remain limited in publicly available scientific literature.
One study investigated the protective effects of Ruscogenin against deoxynivalenol-induced cytotoxicity in HepG2 human liver cancer cells. While the study demonstrated a protective effect, it did not provide a specific IC50 value for Ruscogenin's direct antiproliferative activity on this cell line. researchgate.net Another study on hepatocellular carcinoma mentioned that Ruscogenin inhibited cell proliferation but did not report a specific IC50 value. nih.gov
Below is an interactive data table summarizing the available, albeit limited, findings on the antiproliferative effects of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Data Not Available | researchgate.net |
| Hep3B | Hepatocellular Carcinoma | Data Not Available | |
| A549 | Lung Carcinoma | Data Not Available | |
| Ca9-22 | Gingival Squamous Cell Carcinoma | Data Not Available | |
| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available | |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | |
| PC3 | Prostate Adenocarcinoma | Data Not Available | |
| HT29 | Colorectal Adenocarcinoma | Data Not Available | |
| HL-60 | Promyelocytic Leukemia | Data Not Available |
Further research is required to definitively establish the antiproliferative profile of this compound across a broader range of cancer cell lines.
Mechanisms of Apoptosis Induction
This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells through various mechanisms. In studies involving HepG2 liver cancer cells, Ruscogenin was found to suppress deoxynivalenol-induced apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the levels of cleaved apoptosis marker proteins. nih.gov The Bcl-2 family of proteins are critical regulators of the mitochondrial pathway of apoptosis. nih.govnih.gov
Furthermore, research on pancreatic cancer cells has revealed that Ruscogenin can induce a form of iron-dependent programmed cell death known as ferroptosis. nih.govnih.gov This process is distinct from classical apoptosis and involves the accumulation of lipid peroxides. Ruscogenin was shown to regulate the levels of transferrin and ferroportin, proteins involved in iron metabolism, thereby inducing ferroptosis in pancreatic cancer cells. nih.govnih.gov
The pro-apoptotic effects of Ruscogenin have also been noted in prostate cancer cells, suggesting a broader applicability of its cell death-inducing capabilities. researchgate.net The activation of caspases, a family of proteases that execute the apoptotic program, is a key event in apoptosis. nih.gov While direct evidence of caspase activation by this compound across a wide range of cancer cells is still emerging, its influence on the Bcl-2 family and induction of ferroptosis point towards its significant pro-apoptotic potential.
Molecular Interactions with Receptor Targets (e.g., HER2 receptor, tubulin)
The precise molecular targets through which this compound exerts its cytotoxic effects are an area of ongoing investigation. To date, there is a lack of specific studies in the scientific literature that detail the direct molecular interactions of this compound with the Human Epidermal Growth Factor Receptor 2 (HER2) or its direct effects on tubulin polymerization. While the anticancer properties of this compound are evident, the specific receptor binding profiles and inhibition of cytoskeletal components remain to be elucidated.
Antioxidant and Free Radical Scavenging Properties
Standard assays used to determine antioxidant capacity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and various lipid peroxidation inhibition assays, have not been specifically reported for this compound. Consequently, quantitative data, including IC50 values for radical scavenging, are absent. Mechanistic studies elucidating how this compound might donate hydrogen atoms, chelate metal ions, or otherwise neutralize free radicals have not been published.
Immunomodulatory Properties
The potential for this compound to modulate the immune system has been a subject of preliminary investigation, with a focus on its interaction with the complement system and its effects on the cellular processes of immune cells.
Anticomplement Activity
Specific data from in vitro assays on the anticomplement activity of this compound are not currently available in published research. The complement system, a crucial component of innate immunity, can be a target for immunomodulatory agents. However, studies measuring the effect of this compound on the classical, alternative, or lectin pathways of the complement cascade have not been reported. Therefore, information regarding its ability to inhibit complement activation, for example, by affecting the formation of C3 convertase or the membrane attack complex, remains to be determined.
Impact on Oxidative Burst in Immune Cells
The oxidative burst is a critical process in phagocytic immune cells, such as neutrophils and macrophages, involving the rapid release of reactive oxygen species (ROS) to destroy pathogens. Research specifically investigating the impact of this compound on this process is limited.
There are no readily available studies that have measured the effect of this compound on the production of superoxide anions or other ROS by stimulated neutrophils or macrophages. As such, data tables quantifying changes in ROS levels or the modulation of enzymes involved in the oxidative burst, like NADPH oxidase, in the presence of this compound are not available.
Adaptogenic and Ergogenic Research Potential
The potential for this compound to act as an adaptogen, a substance that may help the body resist stressors, or as an ergogenic aid to enhance physical performance, has been explored through preliminary molecular studies.
Stimulation of Protein Synthesis and mRNA Translation Efficiency
Direct evidence from in vitro studies demonstrating that this compound stimulates protein synthesis or enhances mRNA translation efficiency is not present in the current body of scientific literature. Research on the direct impact of this compound on ribosomal activity, the efficiency of translation initiation and elongation, or the expression of key proteins involved in muscle growth or cellular repair is yet to be published.
Modulation of Acetylcholinesterase Activity
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can lead to increased levels of acetylcholine in the synapse, a mechanism relevant to both cognitive function and neuromuscular activity.
Currently, there are no specific in vitro studies that have evaluated the direct inhibitory or modulatory effects of this compound on acetylcholinesterase activity. Therefore, kinetic data, such as IC50 or Ki values, which would quantify its potency as an AChE inhibitor, are not available. Mechanistic studies detailing the nature of its potential interaction with the active site of the AChE enzyme have not been conducted.
Neurobiological Activity and Neuroprotection Research
Currently, there is a notable absence of specific research investigating the neurobiological activity and neuroprotective potential of this compound. Searches for molecular mechanistic studies or in vitro evaluations of this particular compound in neuronal cell models, such as PC12 cells, did not yield specific results within the scope of this review. While the parent structures of steroidal saponins (B1172615) have been explored for their effects on the nervous system, dedicated research on this compound is a gap in the current scientific landscape.
Other Investigated Biological Activities (e.g., Antimicrobial Effects)
Similarly, comprehensive studies detailing the antimicrobial effects of this compound are not prominently available. The broad-spectrum antimicrobial potential of various plant-derived steroids and their glycosides has prompted investigations into numerous related molecules. However, specific data from in vitro assays determining the minimum inhibitory concentration (MIC) or other measures of antibacterial or antifungal efficacy for this compound against common pathogens are not documented in the accessible literature.
Further research is required to elucidate the potential biological activities of this specific spirostanol (B12661974) derivative.
Structure Activity Relationship Sar Studies of Spirost 5 En 1,3 Diol and Its Derivatives
Correlating Hydroxyl Group Positions and Number with Biological Potency (e.g., Diols vs. Tetrols, Pentols)
The degree of hydroxylation on the spirostane scaffold is a critical determinant of biological activity. The number and placement of hydroxyl (-OH) groups can significantly alter a compound's polarity, hydrogen bonding capacity, and ability to interact with biological targets.
Research involving in silico docking studies has provided insights into how the number of hydroxyl groups affects the binding affinity of spirostanol (B12661974) compounds to specific therapeutic targets, such as the HER2 receptor and tubulin, which are relevant in cancer chemotherapy. A comparative analysis of spirostanol diols, tetrols, and pentols isolated from Convallaria majalis revealed a clear trend. The results indicated that diols, with fewer hydroxyl groups, exhibit a higher binding affinity to these targets compared to the more heavily hydroxylated tetrols and pentols nih.gov. This suggests that excessive hydroxylation can be detrimental to the binding interaction, possibly due to unfavorable steric hindrance or altered solubility that prevents optimal engagement with the target's active site.
| Compound Class | Number of -OH Groups | Relative Binding Affinity (In Silico) nih.gov | Example Compounds nih.gov |
|---|---|---|---|
| Diols | 2 | Higher | 5β-spirost-25(27)-en-1β,3β-diol, (25S)-spirostan-1β,3β-diol |
| Tetrols | 4 | Lower | 5β-spirost-25(27)-en-1β,3β,4β,5β-tetrol, (25S)-spirostan-1β,3β,4β,5β-tetrol |
| Pentols | 5 | Lower | 5β-spirost-25(27)-en-1β,2β,3β,4β,5β-pentol, (25S)-spirostan-1β,2β,3β,4β,5β-pentol |
Influence of Stereochemistry (e.g., 25R/S, β/α Orientations of Hydroxyls) on Pharmacological Profiles
Stereochemistry, the specific spatial arrangement of atoms, plays a pivotal role in the pharmacological profile of spirostene derivatives. Subtle changes in the orientation of substituents can lead to significant differences in biological activity, as receptor binding sites are often highly stereoselective.
25R/S Configuration: The stereocenter at the C-25 position, which distinguishes between the 25R (iso) and 25S (neo) diastereomers, profoundly influences cytotoxicity. A study on spirostanol saponin (B1150181) diastereomers from Yucca schidigera demonstrated this effect on human colon cancer (SW620) cells nih.gov. For saponins (B1172615) without a carbonyl group at the C-12 position, the 25S-spirostanol derivatives consistently showed stronger cytotoxic activity than their 25R counterparts. However, this trend was reversed when a carbonyl group was present at C-12, with the 25R diastereomer exhibiting greater potency nih.gov. This highlights a complex interplay between the stereochemistry at C-25 and substitutions on the steroid core, where one structural feature modifies the influence of the other.
| Compound Pair | Aglycone Feature | More Active Diastereomer |
|---|---|---|
| Asparagoside A (25S) vs. its 25R isomer | No C-12 Carbonyl | 25S |
| Schidigera-saponin D5 (25S) vs. its 25R isomer | No C-12 Carbonyl | 25S |
| Yucca spirostanoside E3 (25S) vs. its 25R isomer | C-12 Carbonyl Present | 25R |
β/α Orientations of Hydroxyls: The orientation of hydroxyl groups on the steroidal nucleus (A-D rings) is also critical. The distinction between an axially (α) and equatorially (β) positioned hydroxyl group can determine how a molecule fits into a binding pocket. For instance, in the development of neuroactive steroids targeting GABAA receptors, the precise stereochemistry of the hydroxyl group at C-3 is essential for high-affinity binding researchgate.net. Similarly, studies on androsterone derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase found that 3β-substituted derivatives were generally potent inhibitors researchgate.net. While these examples are not spirostenes, they establish the principle that the β-orientation of the C-3 hydroxyl group, as found in many naturally occurring bioactive spirostenes like diosgenin (B1670711), is a key feature for specific pharmacological activities. The reduction of a 3-keto group often results in a mixture of 3β- and 3α-alcohols, where the 3β-epimer is typically the major, more stable, and often more biologically active product mdpi.com.
Impact of Glycosylation and Specific Sugar Moieties on Bioactivity and Target Specificity
Glycosylation, the attachment of sugar moieties to the aglycone (non-sugar) core, is one of the most significant factors affecting the bioactivity of spirostene compounds. The nature, number, and linkage of these sugars can modulate the molecule's solubility, cell permeability, and interaction with specific biological targets.
The identity of both the aglycone and the attached sugar chain determines the ultimate pharmacological effect. A study evaluating the cytotoxicity of various spirostan (B1235563) saponins against the HL-60 human leukemia cell line found that hecogenyl β-chacotrioside was highly cytotoxic, whereas 5α-hydroxy-laxogenyl β-chacotrioside was completely non-cytotoxic nih.gov. This demonstrates that even with the same trisaccharide chain (β-chacotriose), a change in the aglycone's hydroxylation pattern can abolish activity.
Furthermore, modifications to the sugar moiety itself can dramatically enhance potency. The same study revealed that partially pivaloylated (acylated) β-d-glucosides of 5α-hydroxy-laxogenin were the most potent cytotoxic compounds tested nih.gov. This was the first report of acylated spirostanyl glucosides showing significant cytotoxicity, opening new avenues for SAR studies. In another example, a (25S)-spirostane glycoside with a trisaccharide chain demonstrated inhibitory effects on nitric oxide production, while a related (25R) glycoside with a disaccharide chain was evaluated in the same study, highlighting how the combination of stereochemistry and the attached sugar chain contributes to a specific bioactivity profile researchgate.net.
| Aglycone | Sugar Moiety | Observed Cytotoxicity |
|---|---|---|
| Hecogenin | β-chacotrioside | Very Cytotoxic |
| 5α-hydroxy-laxogenin | β-chacotrioside | Non-cytotoxic |
| 5α-hydroxy-laxogenin | Partially pivaloylated β-d-glucoside | Most Potent Cytotoxicity |
Insights from Comparative SAR Studies across Different Spirostene Scaffolds
Comparing the activity of different but related steroid scaffolds provides valuable SAR insights. Steroidal saponins exist mainly as spirostanes (with a closed E/F spiroketal ring system) and furostanes (with an open F-ring) nih.govmdpi.com. Studies have shown that the closed-ring spirostane skeleton is often associated with higher potency than the open-chain furostane equivalent. For instance, in antifungal assays, spirostane derivatives were found to be more active than their furostane and cholestane counterparts.
Advanced Analytical Methodologies for Research and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantitative Analysis
Liquid chromatography-mass spectrometry (LC-MS) stands as a premier technique for the quantitative analysis of steroidal saponins (B1172615) and their aglycones, such as Spirost-5-en-1,3-diol. The inherent polarity and thermal lability of many steroidal compounds make LC-MS a more suitable choice than gas chromatography. jddtonline.info
Recent advancements in ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) have enabled the development of highly sensitive and rapid analytical methods. nih.gov For instance, a UPLC-MS/MS method developed for the pharmacokinetic analysis of diosgenin (B1670711), a structurally related spirostanol (B12661974) sapogenin, in rat plasma demonstrated a low limit of quantification of 0.5 ng/mL. nih.gov Such methods typically involve a protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 column. nih.gov The mass spectrometer is often operated in the positive electrospray ionization (ESI) mode, utilizing multiple reaction monitoring (MRM) for specific and sensitive detection. nih.gov
The fragmentation patterns observed in MS/MS are critical for structural elucidation. For spirostanol saponins, characteristic losses of sugar moieties from the protonated molecule [M+H]+ are observed, providing information on the glycosylation pattern. researchgate.net The aglycone core, which would be analogous to this compound, also produces distinct fragment ions that are used for quantification. researchgate.net High-resolution mass spectrometry, such as that provided by Quadrupole Time-of-Flight (Q-TOF) instruments, offers accurate mass measurements, which aids in the confident identification of metabolites in complex extracts. grupobiomaster.com
A typical LC-MS/MS workflow for the analysis of a compound like this compound would involve the steps outlined in the table below.
| Step | Description | Typical Parameters |
|---|---|---|
| Sample Preparation | Extraction of the analyte from the biological matrix (e.g., plasma, tissue). | Protein precipitation with methanol (B129727) or acetonitrile (B52724). nih.gov |
| Chromatographic Separation | Separation of the analyte from other matrix components. | Reversed-phase C18 column with a gradient elution of acetonitrile and water (often with 0.1% formic acid). jddtonline.inforesearchgate.net |
| Ionization | Generation of gas-phase ions of the analyte. | Electrospray Ionization (ESI) in positive mode. nih.gov |
| Mass Analysis | Detection and quantification of the analyte based on its mass-to-charge ratio. | Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like steroidal sapogenins, a derivatization step is necessary to increase their volatility. scielo.org.bo Trimethylsilyl (TMS) ether derivatives are commonly prepared for this purpose. scielo.org.bo
GC-MS offers excellent chromatographic resolution and provides detailed structural information through electron ionization (EI) mass spectra. aocs.org The fragmentation patterns of TMS-derivatized sterols and sapogenins are well-characterized, often showing a prominent molecular ion and specific fragment ions that are indicative of the steroidal backbone. acs.orgacs.org For spirostanol sapogenins, a characteristic fragment at m/z 139 is frequently observed. ncsu.edu
Targeted metabolite profiling using GC-MS allows for the precise quantification of specific compounds of interest within a known metabolic pathway. This approach is valuable for studying the biosynthesis and metabolism of steroids. The high sensitivity and selectivity of GC-MS make it suitable for analyzing complex biological samples such as plant extracts. researchgate.net
The general steps for a targeted GC-MS analysis of a compound like this compound are summarized in the following table.
| Step | Description | Typical Parameters |
|---|---|---|
| Sample Preparation | Extraction and hydrolysis of saponins to release the aglycone. | Acid hydrolysis followed by liquid-liquid extraction. ncsu.edu |
| Derivatization | Conversion of the analyte to a volatile derivative. | Reaction with a silylating agent (e.g., BSTFA) to form TMS ethers. scielo.org.bo |
| Chromatographic Separation | Separation of the derivatized analytes. | Capillary column with a non-polar stationary phase (e.g., DB-5ms). researchgate.net |
| Ionization and Mass Analysis | Fragmentation of the analyte and detection of the resulting ions. | Electron Ionization (EI) at 70 eV with a quadrupole or ion trap mass analyzer. aocs.org |
Metabolomic Profiling for Comprehensive Biochemical Pathway Investigation
Metabolomics aims to provide a comprehensive and quantitative overview of the complete set of small-molecule metabolites in a biological system. This untargeted approach is instrumental in exploring biochemical pathways and identifying novel biomarkers. nih.gov Both GC-MS and LC-MS are cornerstone analytical platforms in metabolomics. semanticscholar.org
In the context of this compound, metabolomic profiling of plants from the Dioscorea genus, known for producing a rich diversity of steroidal saponins, can elucidate the biosynthetic pathway leading to this compound. researchgate.netmdpi.com By comparing the metabolite profiles of different species or plants grown under different conditions, researchers can identify key intermediates and regulatory points in the steroid biosynthesis pathway. researchgate.netbritannica.com
Metabolomic studies on medicinal plants have successfully utilized multivariate statistical analysis to discern patterns in large datasets and identify metabolites that correlate with specific biological activities or genetic backgrounds. youtube.com Such an approach could be applied to identify the enzymes and genes involved in the biosynthesis of this compound. The comprehensive nature of metabolomic data allows for the construction of metabolic networks, providing a systems-level understanding of steroid metabolism. researchgate.net
The workflow for a metabolomics study to investigate the biochemical pathways related to this compound is outlined below.
| Step | Description | Key Considerations |
|---|---|---|
| Experimental Design | Defining the biological question and selecting appropriate samples. | Comparison of different plant species, tissues, or growth conditions. researchgate.net |
| Metabolite Extraction | Efficient extraction of a broad range of metabolites. | Use of polar and non-polar solvents to capture a wide chemical diversity. nih.gov |
| Data Acquisition | Analysis of extracts using GC-MS and/or LC-MS. | High-resolution mass spectrometry is often preferred for untargeted analysis. semanticscholar.org |
| Data Processing and Statistical Analysis | Peak detection, alignment, and statistical analysis to identify significant features. | Multivariate analysis (e.g., PCA, PLS-DA) to identify discriminating metabolites. researchgate.net |
| Metabolite Identification and Pathway Analysis | Identification of significant metabolites and mapping them onto biochemical pathways. | Comparison with spectral libraries and databases (e.g., KEGG, MetaCyc). |
Computational and in Silico Research Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand, such as a derivative of Spirost-5-en-1,3-diol, and a protein target.
Research on diosgenin (B1670711), the core aglycone of many spirostanol (B12661974) saponins (B1172615), and its derivatives has utilized molecular docking to explore potential therapeutic applications. These studies simulate the binding of diosgenin-based compounds to the active sites of various protein targets implicated in diseases like cancer and inflammation. For instance, docking studies have shown that diosgenin derivatives can fit into the binding pockets of proteins such as Epidermal Growth Factor Receptor (EGFR) and p65, a subunit of the NF-κB complex. mdpi.commdpi.com The results of these simulations are often quantified by a binding energy or docking score, which indicates the affinity of the ligand for the target. mdpi.com These studies have revealed that specific modifications to the diosgenin backbone can enhance binding affinity, demonstrating the potential of these compounds as drug candidates. mdpi.commdpi.com
The interactions predicted by docking simulations typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and key amino acid residues in the target's active site. mdpi.com For example, docking of a diosgenin derivative into the p65 protein showed a strong affinity, suggesting a potential mechanism for its anti-inflammatory effects. mdpi.com Similarly, docking against the EGFR protein has helped to rationalize the anticancer activity observed for certain derivatives. mdpi.com
| Compound Class | Protein Target | Key Interactions Observed | Predicted Outcome |
|---|---|---|---|
| Diosgenin Derivatives | p65 (NF-κB) | High binding affinity within the protein's active site. | Anti-inflammatory activity. mdpi.com |
| Isoxazole derivatives of Diosgenin | EGFR (Epidermal Growth Factor Receptor) | High binding energy (-14.71 kcal/mol for the most potent analogue). | Anticancer activity. mdpi.com |
| Spirostanol Saponins | HER2 (Human Epidermal Growth Factor Receptor 2) | Diol compounds showed higher binding affinity than tetrols and pentols. | Potential as chemotherapeutic agents. |
| Spirostanol Saponins | Tubulin | Diol compounds showed higher binding affinity than tetrols and pentols. | Potential as chemotherapeutic agents. |
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Molecular Dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. This technique can be used to assess the stability of a ligand-protein complex, study the dynamics of binding and unbinding events, and understand how a molecule like a spirostanol saponin (B1150181) behaves in a biological environment.
While specific MD studies focusing solely on the conformational stability of isolated this compound are not extensively documented in the reviewed literature, research on its close derivative, dioscin (B1662501), offers significant insights. Dioscin, a glycoside of diosgenin, has been the subject of extensive MD simulations to understand its interaction with cell membranes. nih.govresearchgate.net
In one study, all-atom MD simulations were performed to investigate the stability of a complex formed between dioscin and cholesterol, a key component of cell membranes. nih.gov These simulations, conducted in both water and a non-polar solvent (decane), revealed that the dioscin-cholesterol complex is significantly more stable in a non-polar environment, mimicking the interior of a lipid bilayer. nih.gov Furthermore, coarse-grained MD simulations, which allow for longer simulation times, were used to observe the behavior of multiple dioscin molecules within a model cell membrane. nih.gov The results indicated that dioscin molecules can penetrate the lipid bilayer, aggregate, and bind to cholesterol, leading to destabilization and increased curvature of the membrane. nih.govresearchgate.net This provides a molecular-level explanation for the hemolytic activity observed for many saponins. nih.gov These studies exemplify how MD simulations are crucial for understanding the dynamic interactions and stability of spirostanol saponins within complex biological systems.
Network Pharmacology for Multi-Targeted Mechanistic Elucidation
Network pharmacology is an approach that combines systems biology and computational analysis to understand how drugs and natural compounds exert their effects through complex networks of molecular interactions. Instead of a "one-drug, one-target" model, it embraces the concept that compounds often act on multiple targets simultaneously. This method is particularly well-suited for studying natural products like saponins, which are known to have pleiotropic effects.
The network pharmacology workflow typically involves identifying the chemical constituents of a substance, predicting their potential protein targets using various databases, and constructing "compound-target-disease" interaction networks. nih.govacs.org By analyzing the topology of these networks, researchers can identify key proteins (hubs) and signaling pathways that are most significantly affected by the compound(s) of interest. nih.gov
Studies on Panax notoginseng saponins (PNS) and triterpene saponins have successfully used this approach to elucidate their mechanisms of action in various diseases. nih.govacs.org For PNS in the context of ischaemic stroke, network analysis identified key targets such as AKT1, MAPK1, and EGFR, and implicated pathways like the PI3K-Akt signaling pathway. nih.gov Similarly, a study on triterpene saponins for neurodegenerative diseases identified 10 key target proteins and 6 important signaling pathways. acs.org These computational predictions provide a holistic view of the compound's mechanism and generate hypotheses that can be validated by further experimental work, including molecular docking. nih.gov
| Saponin Source | Studied Condition | Identified Key Hub Proteins/Targets | Implicated Signaling Pathways |
|---|---|---|---|
| Panax notoginseng | Ischaemic Stroke | MAPK1, AKT1, PIK3R1, SRC, EGFR, IGF1 | Ras, FoxO, PI3K-Akt, Insulin signaling pathways. nih.gov |
| Medicago sativa | Neurodegenerative Diseases | CASP3, CASP8, CASP9, GSK3B, MAPK1, MAPK3 | Apoptosis, Neurotrophin, MAPK signaling pathways. acs.org |
Quantum Chemical Calculations (e.g., GIAO DFT) for Spectroscopic Data Interpretation and Conformation Analysis
Quantum chemical calculations are fundamental for understanding the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are used to predict molecular geometries, vibrational frequencies, and spectroscopic parameters with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a powerful tool for calculating NMR chemical shifts.
This approach has been instrumental in the structural elucidation of complex natural products, including spirostanol saponins. The steroid core of these molecules results in crowded and often overlapping signals in their 1H and 13C NMR spectra, making unambiguous assignment challenging solely through experimental 2D NMR techniques.
A study on spirostanol saponins isolated from Convallaria majalis effectively demonstrated the utility of GIAO DFT calculations. researchgate.net Researchers first optimized the geometries of the isolated saponins using DFT (B3LYP/6-31G(d,p) level) and then calculated the NMR shielding constants using the GIAO method. researchgate.net By comparing the theoretically calculated chemical shifts with the experimental data, they were able to confidently assign all the 13C resonances in the spectra. researchgate.net This computational support was particularly crucial for resolving ambiguities in the signals from the A- and F-rings of the spirostanol skeleton. researchgate.net The excellent correlation between the calculated and experimental data provides strong validation for the determined structures and demonstrates that these quantum chemical methods can complement or, in some cases, even replace classic 2D NMR assignment strategies. researchgate.net
Future Research Directions and Unexplored Avenues
Comprehensive Delineation of Molecular Mechanisms and Signaling Pathways
A primary avenue for future research is the complete elucidation of the molecular mechanisms and signaling pathways modulated by Spirost-5-en-1,3-diol. Current studies have primarily focused on its anti-inflammatory effects, revealing a significant interaction with the Nuclear Factor-kappaB (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov
Key Research Findings on Molecular Mechanisms:
Inhibition of NF-κB Pathway: Ruscogenin (B1680278) has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway. nih.govresearchgate.netnih.gov It significantly suppresses the phosphorylation and degradation of IκB-α, the inhibitory protein of NF-κB. nih.gov This, in turn, prevents the translocation of the p65 subunit of NF-κB into the nucleus, a critical step for the transcription of pro-inflammatory genes. nih.govresearchgate.net
Downregulation of Adhesion Molecules: A consequence of NF-κB inhibition is the reduced expression of intercellular adhesion molecule-1 (ICAM-1). nih.govresearchgate.net By downregulating ICAM-1, Ruscogenin can inhibit the adhesion of leukocytes to endothelial cells, a key event in the inflammatory cascade. nih.gov
Selectivity of Pathway Inhibition: Notably, research indicates that Ruscogenin's inhibitory action is selective. It has been observed to have weak or no significant effects on the mitogen-activated protein kinase (MAPK) and Akt signaling pathways, suggesting a targeted mechanism of action. nih.govresearchgate.net
Modulation of Inflammasomes: Emerging evidence suggests that Ruscogenin can attenuate cellular damage by inhibiting the NLRP3 inflammasome. mdpi.commedchemexpress.comnih.gov This is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines.
Activation of Nrf2/NQO1 Pathway: More recent studies have indicated that Ruscogenin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/NAD(P)H quinone dehydrogenase 1 (NQO1) pathway. nih.gov This pathway is crucial for cellular defense against oxidative stress.
Amyloid-Beta Aggregation Inhibition: In the context of neurodegenerative diseases, computational and in vitro studies have shown that Ruscogenin can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.govacs.org Molecular dynamics simulations suggest it targets aggregation-prone regions of the peptide. nih.govacs.org
Future research should aim to build upon these findings by identifying the direct molecular binding partners of this compound. Techniques such as affinity chromatography could be employed to isolate and identify these targets. researchgate.net A deeper understanding of its interaction with various cellular receptors and enzymes will be crucial.
Table 1: Investigated Molecular Mechanisms of this compound (Ruscogenin)
| Pathway/Target | Effect of this compound | Key Findings |
|---|---|---|
| NF-κB Signaling Pathway | Inhibition | Suppresses p65 phosphorylation and IκB-α degradation, leading to reduced expression of pro-inflammatory mediators like ICAM-1. nih.govresearchgate.netnih.gov |
| MAPK and Akt Signaling Pathways | Weak to no effect | Demonstrates selectivity in its anti-inflammatory action. nih.govresearchgate.net |
| NLRP3 Inflammasome | Inhibition | Attenuates the activation of this inflammasome, reducing the release of inflammatory cytokines. mdpi.commedchemexpress.comnih.gov |
| Nrf2/NQO1 Pathway | Activation | Enhances cellular antioxidant defenses. nih.gov |
| Amyloid-Beta Aggregation | Inhibition | Binds to amyloid-beta peptides, preventing their oligomerization. nih.govacs.org |
Rational Design and Synthesis of Novel this compound Analogs with Enhanced Specificity and Efficacy
The development of novel analogs of this compound through rational design and chemical synthesis represents a promising strategy to enhance its therapeutic properties. By modifying the core structure of the molecule, it may be possible to improve its potency, selectivity, and pharmacokinetic profile.
A key starting point for the synthesis of such analogs is often a more readily available steroidal precursor, such as Diosgenin (B1670711). wpi.edu A retrosynthetic approach can be planned to achieve the desired structural modifications. For instance, the synthesis of a saturated analog of Ruscogenin at the C5 position has been explored. wpi.edu This strategy involves a series of chemical transformations, including:
Hydrogenation: To remove the double bond at the C5 position, providing a saturated steroid backbone. wpi.edu
Epoxidation: Introduction of an epoxide ring, which can then be opened to create hydroxyl groups with specific stereochemistry. wpi.edu
Carbonyl Reduction: Reduction of a carbonyl group to a hydroxyl group. wpi.edu
The rationale behind creating a library of such analogs is to systematically explore the structure-activity relationship (SAR) of the molecule. wpi.edu Each intermediate in a synthetic pathway can be isolated and tested for biological activity, providing valuable data on which structural features are crucial for its therapeutic effects. wpi.edu
Future efforts in this area should focus on:
Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding of designed analogs to specific protein targets. mdpi.com This can help prioritize the synthesis of compounds with the highest likelihood of success.
Diverse Chemical Modifications: Exploring a wide range of chemical modifications to the this compound scaffold, including changes to the spiroketal side chain and the introduction of different functional groups on the steroid nucleus.
Biological Screening: Developing and utilizing high-throughput screening assays to efficiently evaluate the biological activity of newly synthesized analogs.
Table 2: Potential Synthetic Strategies for this compound Analogs
| Synthetic Step | Purpose | Rationale |
|---|---|---|
| Hydrogenation of C5-C6 double bond | Create a saturated steroid nucleus. | To investigate the role of the C5-C6 double bond in biological activity and potentially improve stability. wpi.edu |
| Epoxidation and Ring Opening | Introduce hydroxyl groups with specific stereochemistry. | To mimic the hydroxylation pattern of the parent compound and explore the importance of these groups for activity. wpi.edu |
| Modification of the Spiroketal Side Chain | Alter the hydrophobicity and steric properties. | To potentially improve target binding and pharmacokinetic properties. |
| Introduction of Heteroatoms | Replace oxygen or carbon atoms with other elements like sulfur or nitrogen. | To create novel chemical entities with potentially unique biological activities. mdpi.com |
Application of Systems Biology and Multi-Omics Approaches for Holistic Understanding of Biological Effects
To gain a comprehensive and unbiased understanding of the biological effects of this compound, future research should embrace systems biology and multi-omics approaches. mdpi.comnih.gov While traditional pharmacological studies often focus on a single target or pathway, these holistic approaches can reveal the broader impact of a compound on the entire biological system.
The integration of various "omics" data can provide a multi-layered view of the cellular response to this compound:
Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression to understand which genes are up- or downregulated following treatment. This can provide clues about the signaling pathways and biological processes affected by the compound.
Proteomics: Studying the changes in the entire set of proteins in a cell or tissue. This can reveal post-translational modifications and changes in protein abundance that are not apparent at the transcriptomic level.
Metabolomics: Profiling the complete set of small-molecule metabolites. This can provide a functional readout of the physiological state of a cell and how it is altered by this compound. mdpi.com
While the application of these techniques directly to this compound is still in its infancy, their use in studying other saponins (B1172615) and natural products has demonstrated their power. mdpi.comnih.govcreative-proteomics.com For instance, integrating transcriptomics and metabolomics can help to elucidate the biosynthetic pathways of saponins and identify key regulatory enzymes. mdpi.com
Future research in this direction should involve:
In Vitro and In Vivo Omics Studies: Performing comprehensive transcriptomic, proteomic, and metabolomic analyses of cells and animal models treated with this compound.
Data Integration and Network Analysis: Using bioinformatics tools to integrate the multi-omics datasets and construct interaction networks. This can help to identify key hubs and pathways that are centrally involved in the compound's mechanism of action.
Translational Studies: Correlating the findings from multi-omics studies with clinical observations to identify potential biomarkers of response and to better understand the therapeutic effects of this compound in human diseases.
By pursuing these future research directions, the scientific community can move towards a more complete and nuanced understanding of this compound, paving the way for its potential development as a novel therapeutic agent for a range of diseases.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| (1β,3β,25R)-Spirost-5-ene-1,3-diol |
| 2,3-oxidosqualene (B107256) |
| 2-C-methyl-d-erythritol-4-phosphate |
| 5α-dihydrotestosterone |
| 6-gingerol |
| 8-gingerol |
| Akt |
| Amyloid-beta |
| B-cell lymphoma-2 |
| Bax |
| C-caspase-3 |
| Campesterol |
| Caspase-1 |
| CHEMBL1448601 |
| CHEMBL1495225 |
| CHEMBL1720210 |
| CHEMBL1819482 |
| CHEMBL2177676 |
| CHEMBL4069090 |
| Cholesterol |
| Chrysophanic acid |
| Curcumin |
| Cycloartenol |
| Dexamethasone |
| Diosgenin |
| Dinoprostone |
| GSDMD |
| IκB-α |
| Intercellular Adhesion Molecule-1 (ICAM-1) |
| IL-1β |
| IL-18 |
| JNK |
| Lipoxygenase |
| Mitogen-activated protein kinase (MAPK) |
| Neoruscogenin |
| Nitric oxide |
| NLRP3 |
| Nuclear factor E2-related factor 2 (Nrf2) |
| Nuclear factor-kappaB (NF-κB) |
| P38 |
| P65 |
| Prostaglandin E2 (PGE2) |
| Ruscogenin |
| Shogaol |
| Sitosterol |
| Sparteine |
| This compound |
| Stigmasterol |
| Tetracosanoic acid |
| Tumor necrosis factor-alpha (TNF-alpha) |
| Tyramine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
